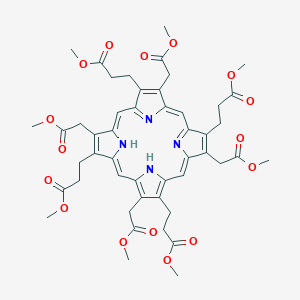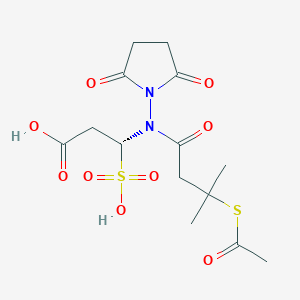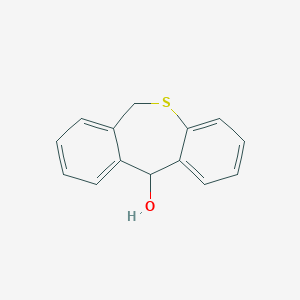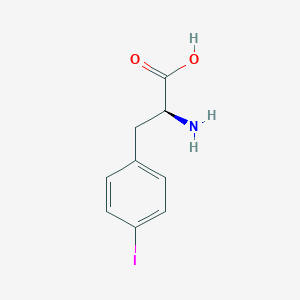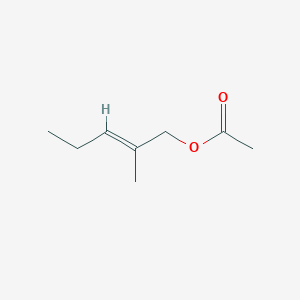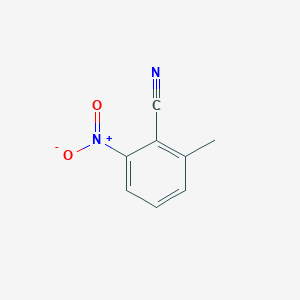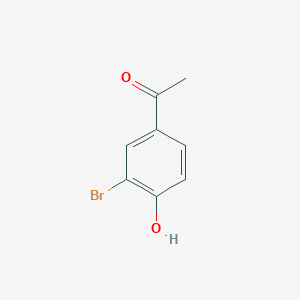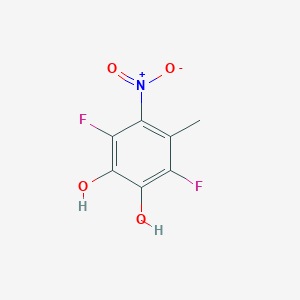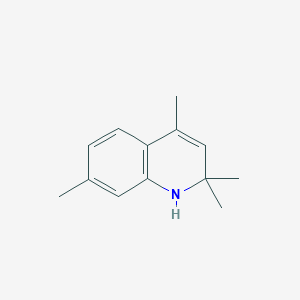
Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl-
説明
Quinoline derivatives are heterocyclic compounds with a wide range of applications in medicinal chemistry and material science. The specific compound , 1,2-dihydro-2,2,4,7-tetramethyl-quinoline, is a partially saturated quinoline derivative characterized by the presence of four methyl groups and a dihydro structure, indicating the reduction of two double bonds in the quinoline ring system.
Synthesis Analysis
Several methods have been developed for the synthesis of quinoline derivatives. The ruthenium-catalyzed synthesis allows for the formation of 2- and 3-substituted quinolines from anilines and 1,3-diols, which could potentially be applied to synthesize tetramethyl-quinoline derivatives by choosing appropriate starting materials . Another method involves a Cu-catalyzed cyclization of 2-amino benzyl alcohol with ketones, which could be adapted to introduce methyl groups at specific positions on the quinoline ring . The Skraup-Doebner-Von Miller synthesis is another classical method that could be modified to yield tetramethyl-quinoline derivatives, as suggested by the unexpected products formed during the reaction .
Molecular Structure Analysis
The molecular structure of 1,2-dihydro-2,2,4,7-tetramethyl-quinoline would feature a bicyclic system consisting of a benzene ring fused to a pyridine ring. The tetramethyl substitution pattern would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, they can be reduced to their tetrahydro derivatives, as shown by the reduction of quinolines using sodium cyanoborohydride and boron trifluoride etherate . This method could be applied to synthesize 1,2,3,4-tetrahydro derivatives of tetramethyl-quinoline. Additionally, the diastereoselective synthesis of tetrahydro-quinoline derivatives in water without a catalyst suggests that the tetramethyl-quinoline could also be synthesized under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-dihydro-2,2,4,7-tetramethyl-quinoline would be influenced by its molecular structure. The presence of methyl groups would likely increase its hydrophobicity compared to unsubstituted quinolines. The reduction of the quinoline to a dihydroquinoline would decrease the aromaticity and could affect the compound's UV absorption properties, which is often a point of study in quinoline chemistry .
Relevant Case Studies
Case studies involving quinoline derivatives often focus on their biological activity. For example, tetrazolo[1,5-a]quinoline derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities, showing that structural modifications on the quinoline core can lead to significant biological effects . Similarly, new cis-fused tetrahydrochromeno[4,3-b]quinolines have been synthesized and tested for antiproliferative activity against breast cancer cell lines, indicating the potential of quinoline derivatives in cancer research .
科学的研究の応用
Synthesis and Antioxidant Activity
Quinoline derivatives such as 1,8-dioxoacridine and polyhydro-quinoline compounds have shown significant bioactivities, including antioxidant properties. Research conducted by Cahyana et al. (2020) demonstrated the synthesis of these derivatives using a catalyst supported by SiO2-AA-Glu, with one compound exhibiting notable antioxidant activity, highlighting the potential of quinoline derivatives in developing antioxidant agents (Cahyana, Andika, & Liandi, 2020).
Catalytic Applications in Hydrogenation
Quinoline derivatives have been utilized in the asymmetric hydrogenation of quinolines, yielding tetrahydroquinolines with high enantioselectivity. Wang et al. (2011) explored the use of chiral cationic η(6)-arene-N-tosylethylenediamine-Ru(II) complexes as catalysts, achieving high yields and enantioselectivity, suggesting their application in synthesizing biologically active tetrahydroquinolines, such as key intermediates for pharmaceuticals (Wang et al., 2011).
Antimicrobial and Larvicidal Activities
Quinoline derivatives have also been synthesized for their antimicrobial and larvicidal activities. Ladani et al. (2011) reported the synthesis of tetrazolo[1,5-a]quinoline-based compounds with potential antimicrobial properties. Similarly, Uppar et al. (2020) synthesized pyrrolo[1,2-a]quinoline derivatives, demonstrating significant larvicidal activity against Anopheles arabiensis, indicating their potential in developing new antimicrobial and antimalarial agents (Ladani et al., 2011); (Uppar et al., 2020).
Antitubercular Evaluation
Novel quinoline derivatives have been synthesized and evaluated for their antitubercular properties. Kantevari et al. (2011) explored aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, identifying compounds with promising antitubercular activity against Mycobacterium tuberculosis H37Rv, showcasing the potential of quinoline derivatives in tuberculosis treatment (Kantevari et al., 2011).
Cancer Drug Discovery
Quinoline compounds, due to their structural diversity and synthetic versatility, have found applications in cancer drug discovery. Solomon and Lee (2011) highlighted the anticancer activities of quinoline-based compounds, emphasizing their role in inhibiting various cancer drug targets, suggesting their importance in developing new anticancer drugs (Solomon & Lee, 2011).
特性
IUPAC Name |
2,2,4,7-tetramethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-5-6-11-10(2)8-13(3,4)14-12(11)7-9/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAAZWAMEVOHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061989 | |
| Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |
CAS RN |
1810-62-4 | |
| Record name | 1,2-Dihydro-2,2,4,7-tetramethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001810624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-2,2,4,7-tetramethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





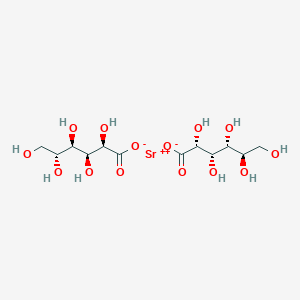
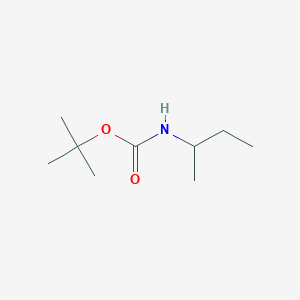
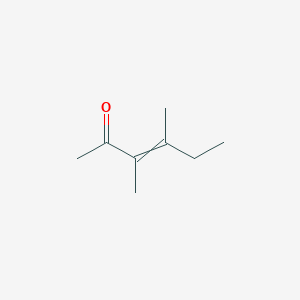
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
